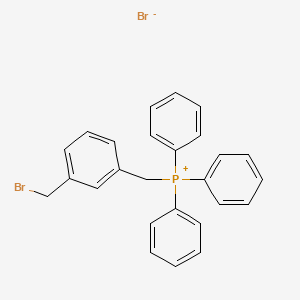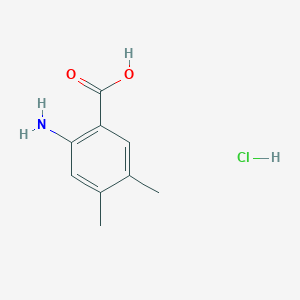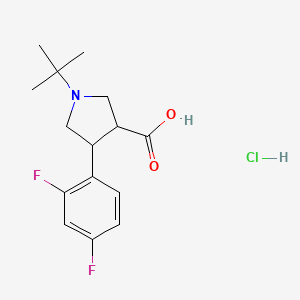![molecular formula C8H6N2O2S B13155515 Methyl thiazolo[4,5-c]pyridine-6-carboxylate CAS No. 1206973-17-2](/img/structure/B13155515.png)
Methyl thiazolo[4,5-c]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl thiazolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl thiazolo[4,5-c]pyridine-6-carboxylate typically involves the condensation of appropriate thiazole and pyridine derivatives. One common method includes the reaction of 2-aminothiazole with a pyridine carboxylic acid derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl thiazolo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl thiazolo[4,5-c]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for the production of specialty chemicals.
Mécanisme D'action
Methyl thiazolo[4,5-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyridine Derivatives: These compounds share the thiazole-pyridine fused ring system but may have different substituents, leading to variations in their biological activities and chemical properties.
Thiazolopyrimidine Derivatives: These compounds have a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring, resulting in distinct pharmacological profiles.
Uniqueness: The uniqueness of this compound lies in its specific structural arrangement and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.
Comparaison Avec Des Composés Similaires
- Thiazolopyridine derivatives
- Thiazolopyrimidine derivatives
- Pyranothiazole derivatives
Propriétés
Numéro CAS |
1206973-17-2 |
|---|---|
Formule moléculaire |
C8H6N2O2S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
methyl [1,3]thiazolo[4,5-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-7-6(3-9-5)10-4-13-7/h2-4H,1H3 |
Clé InChI |
HNNSZAPLWHCQLY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C2C(=C1)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)



![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)


![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)





